molecular formula C10H14O2 B3054896 1-Oxaspiro[5.5]undec-2-en-4-one CAS No. 62322-09-2

1-Oxaspiro[5.5]undec-2-en-4-one

Cat. No. B3054896
CAS RN: 62322-09-2
M. Wt: 166.22 g/mol
InChI Key: ZXEKRGHNCVDXPC-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undec-2-en-4-one is a chemical compound with the molecular formula C10H14O2 . It is a cyclic compound that contains a total of 30 bonds, including 14 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of 1-Oxaspiro[5.5]undec-2-en-4-one consists of a spirocyclic system, which is a type of cyclic system where two rings share a single atom . The compound contains a ketone and an ether, both of which are aliphatic . The InChI code for this compound is 1S/C10H14O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Amberlyst-15-Catalyzed Oxaspirocyclizations : 1-Oxaspiro[5.5]undec-2-en-4-one has been synthesized using Amberlyst-15-catalyzed intramolecular S N 2′ oxaspirocyclizations, a process applied to the total synthesis of spirocyclic ethers like theaspirane and theaspirone. This method is highlighted for its mild reaction conditions and quantitative yields (Young, Jung, & Cheng, 2000).

  • Synthesis of Spirocyclic Compounds : New spirocyclic compounds, including variants of 1-Oxaspiro[5.5]undec-2-en-4-one, have been identified and synthesized from Gymnotheca involucrata C.Pei, providing insights into the structural diversity and potential chemical applications of these compounds (Zhang et al., 2018).

Potential Biological Activities

  • CCR5 Antagonist Discovery : The compound has been utilized in the discovery of novel CCR5 antagonists. One such study identified 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonists, indicating potential applications in antiviral therapies (Yang et al., 2009).

  • HIV-1 Integrase Inhibitory Activity : Research on 2,4-dioxaspiro[5.5]undecane ketone derivatives, related to 1-Oxaspiro[5.5]undec-2-en-4-one, demonstrated their inhibitory effects on HIV-1 integrase, suggesting potential therapeutic applications in HIV treatment (Shults et al., 2007).

  • Anticancer Properties : Compounds derived from 1-Oxaspiro[5.5]undec-2-en-4-one demonstrated cytotoxic activity against certain cancer cell lines, hinting at their potential use in cancer therapeutics (Dias et al., 2005).

Synthetic Methodologies

  • Novel Synthesis Approaches : Synthesis of 1-Oxaspiro[5.5]undec-2-en-4-one derivatives and related compounds has been explored using various innovative synthetic methods. These include green synthetic approaches and one-pot procedures, demonstrating the versatility and adaptability of synthesis techniques in creating these compounds (Abdel-Mohsen & Hussein, 2014).

properties

IUPAC Name

1-oxaspiro[5.5]undec-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEKRGHNCVDXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487137
Record name 1-Oxaspiro[5.5]undec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxaspiro[5.5]undec-2-en-4-one

CAS RN

62322-09-2
Record name 1-Oxaspiro[5.5]undec-2-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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